4-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide
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Description
“4-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide” is a chemical compound that belongs to the class of organic compounds known as tetrazoles . Tetrazoles are compounds containing a ring of four nitrogen atoms and one carbon atom .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H13N5O2 . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
Tetrazoles show melting point temperature at 155–157°C . On heating, tetrazoles decomposed and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .Safety and Hazards
Future Directions
Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways . Therefore, future research could focus on developing more efficient and environmentally friendly synthesis methods for tetrazole derivatives, including “4-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide”. Additionally, more studies are needed to explore the specific biological activities and potential therapeutic applications of this compound.
properties
IUPAC Name |
4-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-13-7-5-10(6-8-13)15(21)16-12-4-2-3-11(9-12)14-17-19-20-18-14/h2-9H,1H3,(H,16,21)(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQIHCCAMNELHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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